2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic derivatives, characterized by a core triazole ring substituted with an amino group and a 3,4,5-trimethoxyphenyl moiety. A sulfanyl (-S-) bridge links the triazole to an acetamide group, which is further substituted with a 4-phenoxyphenyl aromatic system.
Properties
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-32-20-13-16(14-21(33-2)23(20)34-3)24-28-29-25(30(24)26)36-15-22(31)27-17-9-11-19(12-10-17)35-18-7-5-4-6-8-18/h4-14H,15,26H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVPRHPOKMTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-fungal, and anti-bacterial properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to the disruption of cancer cell growth. Additionally, the triazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
- 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide This analog substitutes the 3,4,5-trimethoxyphenyl group with a 2-methoxyphenyl ring and replaces the 4-phenoxyphenyl with a 3-fluorophenyl acetamide. Fluorine’s electronegativity may enhance metabolic stability but reduce binding affinity in certain targets .
- 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Here, the triazole’s 5-position is modified with a phenoxymethyl group instead of the 3,4,5-trimethoxyphenyl. This substitution introduces flexibility but reduces aromatic stacking interactions, which may diminish anticancer activity observed in triazole derivatives with rigid aromatic systems .
Modifications to the Acetamide Moiety
- However, furan’s lower aromaticity compared to trimethoxyphenyl may reduce anti-inflammatory activity, as seen in studies where furan-containing analogs showed moderate efficacy compared to diclofenac .
- However, the ethoxy group’s smaller size compared to trimethoxy may limit hydrophobic interactions in enzyme binding pockets .
Key Findings
- Anti-Exudative Activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the acetamide phenyl ring exhibited superior anti-exudative effects compared to methoxy or methyl substitutions. For example, 15 out of 21 furan-triazole-acetamides showed activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
- Antimicrobial Potency: Trimethoxy-substituted analogs demonstrated broader antimicrobial spectra than mono- or dimethoxy variants, likely due to improved membrane penetration and target binding .
- Synthetic Feasibility : Compounds with allyl or propargyl groups on the triazole (e.g., 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide) required multi-step syntheses but offered tunable reactivity for functionalization .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbon disulfide to form the 1,2,4-triazole-3-thione intermediate .
- Alkylation : Introducing the sulfanyl-acetamide moiety via reaction with chloroacetamide derivatives in ethanol/water under reflux (60-80°C) .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the final product .
Q. Critical Conditions :
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
A combination of methods is required:
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.8 ppm for trimethoxyphenyl and phenoxyphenyl groups) and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ~507.56 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, particularly triazole ring planarity and sulfanyl-acetamide orientation .
Q. What biological assays are used to evaluate this compound’s activity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Models : Carrageenan-induced paw edema in rodents to assess anti-exudative activity .
Q. Key Metrics :
| Assay Type | Target/Model | Outcome Measure |
|---|---|---|
| Antimicrobial | S. aureus | MIC (µg/mL) |
| Anticancer | MCF-7 cells | IC₅₀ (µM) |
| Anti-inflammatory | Rat paw edema | % Inhibition |
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
Discrepancies often arise due to:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter logP and bioavailability .
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains affect results .
- Purity Levels : Impurities >5% (by HPLC) may skew activity data; rigorous chromatography is essential .
Q. Resolution Strategy :
- Standardize assays using WHO-recommended protocols.
- Cross-validate with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What strategies optimize the synthetic pathway to minimize side reactions?
- Protecting Groups : Temporarily shield the 4-amino group on the triazole during alkylation to prevent unwanted nucleophilic attacks .
- Coupling Agents : Use HOBt/DCC for amide bond formation, reducing racemization .
- Real-Time Monitoring : Employ TLC or inline IR to track reaction progress and halt at maximal conversion .
Q. Example Optimization :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Water | Ethanol/Water (3:1) | 15% ↑ |
| Reaction Time | 2 hours | 1 hour (reflux) | 10% ↑ |
Q. How does the 3,4,5-trimethoxyphenyl group influence reactivity and target binding?
- Electronic Effects : Methoxy groups donate electron density, enhancing the triazole ring’s nucleophilicity for electrophilic substitutions .
- Hydrogen Bonding : The para-methoxy oxygen forms H-bonds with kinase ATP pockets (e.g., EGFR tyrosine kinase) .
- Steric Hindrance : Bulky substituents may limit access to hydrophobic enzyme cavities, reducing potency .
Computational Insight :
Docking simulations (e.g., Schrödinger Suite) predict binding scores of -9.2 kcal/mol for trimethoxyphenyl vs. -7.5 kcal/mol for unsubstituted phenyl .
Q. What are the implications of modifying the sulfanyl-acetamide moiety?
- Stability : Replacing sulfur with oxygen (sulfonyl) increases metabolic stability but reduces membrane permeability .
- Bioavailability : Methylation of the acetamide nitrogen enhances logP (e.g., from 2.1 to 3.4) and oral absorption .
Q. Case Study :
| Modification | logP | Half-life (h) | IC₅₀ (µM) |
|---|---|---|---|
| Sulfanyl (Original) | 2.1 | 2.5 | 12.3 |
| Sulfonyl | 1.8 | 4.7 | 18.9 |
| N-Methylated | 3.4 | 3.2 | 8.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
